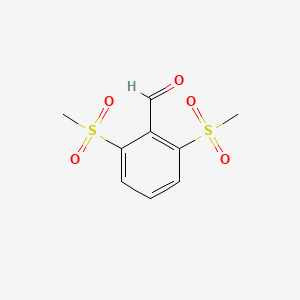

2,6-Dimethanesulfonylbenzaldehyde

Description

2,6-Dimethanesulfonylbenzaldehyde is an organic compound with the molecular formula C₉H₁₀O₅S₂. It is characterized by the presence of two methanesulfonyl groups attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

2,6-bis(methylsulfonyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S2/c1-15(11,12)8-4-3-5-9(7(8)6-10)16(2,13)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQUIMADUVIXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethanesulfonylbenzaldehyde can be synthesized through several methods. One common approach involves the sulfonation of 2,6-dimethylbenzaldehyde using methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the methanesulfonyl groups being introduced at the 2 and 6 positions of the benzaldehyde ring.

Industrial Production Methods

Industrial production of 2,6-dimethanesulfonylbenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethanesulfonylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic reagents such as amines or thiols can be used to replace the methanesulfonyl groups.

Major Products Formed

Oxidation: 2,6-Dimethanesulfonylbenzoic acid.

Reduction: 2,6-Dimethanesulfonylbenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethanesulfonylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dimethanesulfonylbenzaldehyde involves its reactivity towards nucleophiles and electrophiles The aldehyde group is highly reactive and can form various adducts with nucleophiles

Comparison with Similar Compounds

Similar Compounds

- 2,4-Dimethanesulfonylbenzaldehyde

- 2,6-Dimethylbenzaldehyde

- 2,6-Dichlorobenzaldehyde

Uniqueness

2,6-Dimethanesulfonylbenzaldehyde is unique due to the presence of two methanesulfonyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to form a wide range of derivatives.

Biological Activity

2,6-Dimethanesulfonylbenzaldehyde is a sulfonyl-substituted aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other biologically active sulfonyl compounds and has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of 2,6-Dimethanesulfonylbenzaldehyde can be represented as follows:

This structure features a benzene ring with two methanesulfonyl groups and an aldehyde functional group at the 2 and 6 positions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2,6-Dimethanesulfonylbenzaldehyde exhibit significant antimicrobial properties. For instance, derivatives of sulfonyl hydrazones have shown promising results against various bacterial strains. In particular, compounds synthesized from benzenesulfonyl hydrazones displayed minimal inhibitory concentrations (MICs) ranging from 7.81 to 15.62 µg/mL against Gram-positive bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2,4,6-Trimethylbenzenesulfonyl | 7.81 - 15.62 | Antibacterial |

| 4-(Methylsulfonyl)benzaldehyde | Varies | Antibacterial |

| Benzaldehyde derivatives | Varies | Antimicrobial |

Anti-inflammatory Activity

In addition to antimicrobial properties, compounds similar to 2,6-Dimethanesulfonylbenzaldehyde have been evaluated for their anti-inflammatory effects. For example, selective COX-2 inhibitors derived from sulfonyl compounds have shown significant inhibition of inflammatory responses in vitro, highlighting the potential of these compounds in treating inflammatory diseases .

Case Study: COX-2 Inhibition

A study examining the COX-2 inhibitory activity of various sulfonyl compounds found that certain derivatives exhibited IC50 values as low as , indicating potent anti-inflammatory activity . These findings suggest that 2,6-Dimethanesulfonylbenzaldehyde could also possess similar properties.

Synthesis and Characterization

The synthesis of 2,6-Dimethanesulfonylbenzaldehyde typically involves the reaction of appropriate sulfonic acids with aldehydes under controlled conditions. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Molecular Docking Studies

In silico studies using molecular docking have been employed to predict the binding affinity of 2,6-Dimethanesulfonylbenzaldehyde to various biological targets. These studies provide insights into the mechanism of action and help identify potential therapeutic applications.

Table 2: In Silico ADME Properties

| Property | Value |

|---|---|

| Molecular Weight | <500 g/mol |

| LogP | 3.24 - 4.64 |

| H-bond Donors | ≤1 |

| H-bond Acceptors | 5 - 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.